1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane
Description
Significance of Bridged Bicyclic Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry
Bridged bicyclic compounds, characterized by a unique three-dimensional structure where two rings share three or more atoms, are of substantial interest in organic and medicinal chemistry. ontosight.ai These rigid molecular scaffolds are prevalent in numerous natural products and pharmaceuticals. nih.gov In drug discovery, the incorporation of bridged bicyclic systems into potential drug candidates can significantly enhance their pharmacological profiles. ontosight.ai Their defined and constrained conformations can lead to improved binding affinity and specificity for biological targets. ontosight.ai
Furthermore, replacing flat, aromatic rings with three-dimensional, saturated bridged bicyclic scaffolds is a widely used strategy to improve the physicochemical properties of drug candidates. This approach can lead to better solubility, increased metabolic stability, and reduced lipophilicity, all of which are critical for a molecule's success as a therapeutic agent. acs.org The exploration of these "privileged substructures" allows medicinal chemists to generate libraries of diverse compounds for screening against a wide array of biological receptors, accelerating the discovery of new lead compounds. ontosight.ai
The 2-Oxabicyclo[3.1.1]heptane Framework: Structural Attributes and Research Relevance
The 2-oxabicyclo[3.1.1]heptane framework is a specific type of bridged bicyclic system that has gained prominence as a bioisostere of meta-substituted benzene (B151609) rings. acs.orgchemrxiv.org Bioisosteres are chemical substituents that can be interchanged without substantially altering the biological activity of a molecule. The rigid structure of the bicyclo[3.1.1]heptane (BCHep) core mimics the 120° bond angle between substituents on a meta-substituted benzene ring with its own exit vector angle of approximately 119°. acs.orgthieme-connect.com
The introduction of an oxygen atom into the bicyclic framework to create an oxabicyclo[3.1.1]heptane (oxa-BCHep) offers distinct advantages. thieme-connect.com This "methylene-to-oxygen" substitution can lead to a significant improvement in aqueous solubility and a reduction in lipophilicity compared to both the parent benzene ring and its simple carbocyclic (BCHep) analogue. chemrxiv.orgthieme-connect.com These improved properties are highly desirable in drug development. acs.org For instance, replacing the central toluene (B28343) ring of the anticancer drug sonidegib with a 3-oxabicyclo[3.1.1]heptane core resulted in an analogue with improved solubility and permeability. acs.orgchemrxiv.org The development of synthetic routes to access these valuable scaffolds, often through complex cycloaddition or rearrangement reactions, is an active area of chemical research. acs.orgresearchgate.net
Table 1: Comparative Properties of Aromatic vs. Bicyclic Scaffolds
| Feature | meta-Substituted Benzene | Bicyclo[3.1.1]heptane (BCHep) | Oxabicyclo[3.1.1]heptane (Oxa-BCHep) |
|---|---|---|---|
| Geometry | Planar | 3D, Rigid | 3D, Rigid |
| Exit Vector Angle | ~120° | ~119° | ~119° |
| Lipophilicity (LogP) | Moderate | Higher | Lower |
| Solubility | Variable | Lower | Higher |
| Key Advantage | Well-established chemistry | Mimics meta-substitution pattern | Improved physicochemical properties |
Strategic Utility of Halomethyl Functionality in Chemical Synthesis, with a Focus on Iodomethyl Groups
Halomethyl groups (–CH₂X, where X is a halogen) are exceptionally versatile functional groups in organic synthesis. They serve as key precursors for a wide range of chemical transformations. One important application is their oxidation to form aldehydes and ketones, which are themselves fundamental building blocks in synthesis. researchgate.net
Among the halogens, iodine offers unique reactivity. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. This property allows the iodomethyl group to be easily displaced by a wide variety of nucleophiles, enabling the straightforward introduction of diverse functionalities such as amines, azides, cyanides, and thiols. This makes the iodomethyl group a valuable handle for elaborating a core molecular structure. organic-chemistry.org
Elemental iodine and various iodide salts are used extensively in organic synthesis for the introduction of iodine into molecules. mdpi.com While research into the oxidation of chloromethyl and bromomethyl groups is extensive, the transformation of the iodomethyl group to an aldehyde has been studied using various methods, highlighting its utility as a stable yet reactive precursor. researchgate.net
Table 2: Selected Oxidation Methods for the Transformation of Iodomethyl Groups
| Method | Oxidant/Reagents | Key Features |
|---|---|---|
| Kornblum Oxidation | Dimethyl sulfoxide (B87167) (DMSO) | Common for converting alkyl halides to aldehydes. |
| Hass–Bender Oxidation | 2-Nitropropane anion | A classic method for aldehyde synthesis from halides. |
| Periodic Acid-based IL Protocol | Periodic acid in an ionic liquid (IL) | Eco-friendly approach with good recyclability and high yields. researchgate.net |
| Chunbao Oxidation | Hydrogen peroxide with vanadium pentoxide | Efficient, high-yield method that avoids over-oxidation. researchgate.net |
Research Landscape and Emerging Directions for 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane
The specific compound this compound represents the convergence of the structural features discussed previously: a rigid, hydrophilic oxabicyclic core and a highly versatile iodomethyl functional group. This molecule is positioned as a valuable building block for medicinal chemistry and drug discovery. Its commercial availability from various suppliers confirms its utility in research and development. bldpharm.comsigmaaldrich.com
The primary application of this compound is to serve as a saturated, three-dimensional bioisostere for aromatic structures, such as m-iodomethyl toluene, while imparting improved physicochemical properties. Researchers can utilize the reactive iodomethyl group to connect the oxa-BCHep scaffold to other molecular fragments, building complex molecules with novel architectures.
Emerging research directions will likely focus on incorporating this building block into new drug candidates across various therapeutic areas. The goal is to leverage the improved solubility and metabolic stability offered by the oxa-BCHep core to design molecules with better pharmacokinetic profiles. Synthetic chemists will continue to explore new ways to functionalize this scaffold, while medicinal chemists will investigate the biological activity of the resulting compounds.
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁IO |
| Monoisotopic Mass | 237.98546 Da uni.lu |
| CAS Number | 2387221-08-9 sigmaaldrich.com |
| InChIKey | RSTBLETYZTVRBM-UHFFFAOYSA-N uni.lu |
| Predicted XlogP | 1.9 uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBLETYZTVRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 2 Oxabicyclo 3.1.1 Heptane Core and Its Iodomethyl Derivatives
Assembly of the 2-Oxabicyclo[3.1.1]heptane Skeleton
The construction of the core 2-oxabicyclo[3.1.1]heptane skeleton is a key challenge for chemists, requiring precise control over stereochemistry and regioselectivity. Various synthetic strategies have been developed to address this, each with its own advantages and limitations.
Cycloaddition Reactions in Oxabicyclic Synthesis
Cycloaddition reactions are powerful tools for the rapid assembly of complex cyclic systems. In the context of 2-oxabicyclo[3.1.1]heptane synthesis, these reactions often leverage the high ring strain of precursors like bicyclobutanes to drive the formation of the desired bicyclic ether framework. nih.gov
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile building blocks in organic synthesis. researchgate.net The considerable strain energy within BCBs can be harnessed to drive cycloaddition reactions, leading to the formation of more complex bicyclic structures. nih.gov This approach has been successfully employed in the synthesis of both aza- and oxa-bicyclo[3.1.1]heptanes. chemrxiv.org A unified strategy utilizing a photoredox-catalyzed, strain-release radical-polar crossover annulation has been developed to access these heterobicyclic systems from readily available amino/hydroxy acids and bicyclo[1.1.0]butanes. chemrxiv.org This method is notable for its broad applicability and its ability to produce previously inaccessible spiro- and fused-heterobicyclo[3.1.1]heptanes. chemrxiv.org
Formal [4π+2σ] cycloadditions represent another effective strategy for the synthesis of the 2-oxabicyclo[3.1.1]heptane core. In this type of reaction, a 4π electron system reacts with a 2σ electron system. For instance, the Eu(OTf)3-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones has been shown to produce multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.netresearchgate.net This method is significant as it represents the first instance of creating bicyclo[3.1.1]heptanes with multiple heteroatoms. researchgate.net The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups. researchgate.netresearchgate.net Computational studies suggest the mechanism involves a nucleophilic addition of the nitrone to the bicyclo[1.1.0]butane, followed by an intramolecular cyclization. researchgate.net Silver-mediated formal [4π+2σ] cycloaddition reactions between bicyclobutanes and nitrile imines have also been developed to access 2,3-diazobicyclo[3.1.1]heptenes. rsc.org Furthermore, enantioselective formal [4π+2σ] cycloadditions of bicyclobutanes with nitrones have been achieved using asymmetric Lewis acid catalysis, yielding pharmaceutically important hetero-bicyclo[3.1.1]heptanes with high enantiomeric excess. researchgate.net
Acid-Catalyzed Rearrangement Strategies
Acid-catalyzed rearrangements provide an alternative pathway to the 2-oxabicyclo[3.1.1]heptane skeleton. A notable example is the synthesis of 3-oxabicyclo[3.1.1]heptanes through the rearrangement of 3-oxaspiro[3.3]heptanes. rsc.org More specifically, 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes can be synthesized via a mild acid-catalyzed rearrangement of 6-substituted (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org This isomerization can be achieved using catalytic amounts of pyridinium (B92312) chloride (PyrHCl). acs.org This method is valuable for creating saturated isosteres of meta-substituted phenyl rings. acs.orgthieme-connect.com
| Starting Material | Catalyst | Product | Yield | Reference |
| (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | Pyridinium chloride | (5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Good | thieme-connect.com |
| 6-methyl-(2-oxaspiro[3.3]heptan-6-yl)methanol | Pyridinium chloride | 1,5-dimethyl-3-oxabicyclo[3.1.1]heptane | Excellent | acs.org |
| 6-cyclopropyl-(2-oxaspiro[3.3]heptan-6-yl)methanol | Pyridinium chloride | 1-cyclopropyl-5-methyl-3-oxabicyclo[3.1.1]heptane | Excellent | acs.org |
| (6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol | Pyridinium chloride | (5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Excellent | acs.org |
Metal-Catalyzed Construction Approaches
Metal catalysts, particularly palladium complexes, have proven to be highly effective in constructing the 2-oxabicyclo[3.1.1]heptane core. These methods often involve the cycloaddition of strained ring systems.
Palladium catalysis has enabled ligand-controlled, tunable cycloadditions for the divergent synthesis of bridged bicyclic frameworks. nih.govacs.org Specifically, the hetero-[2σ+2σ] cycloaddition of bicyclobutanes with vinyl oxiranes, promoted by a Cy-DPEphos ligand, provides access to the pharmacologically important 2-oxabicyclo[3.1.1]heptane skeleton. nih.govacs.org A significant advancement in this area is the development of a catalytic asymmetric synthesis of these compounds with high enantiomeric excess (94-99% ee) using the chiral (S)-DTBM-Segphos ligand. nih.govacs.org This represents the first catalytic asymmetric cross-dimerization of two strained rings to form this particular oxabicyclic system. nih.govacs.org
| Catalyst/Ligand | Reactants | Reaction Type | Product | Enantiomeric Excess | Reference |
| Pd(0)/Cy-DPEphos | Bicyclobutane, Vinyl oxirane | hetero-[2σ+2σ] cycloaddition | 2-Oxabicyclo[3.1.1]heptane derivative | N/A | nih.govacs.org |
| Pd(0)/(S)-DTBM-Segphos | Bicyclobutane, Vinyl oxirane | Asymmetric hetero-[2σ+2σ] cycloaddition | Chiral 2-Oxabicyclo[3.1.1]heptane derivative | 94-99% ee | nih.govacs.org |
Copper(I)-Catalyzed Tandem Cycloaddition Reactions
A notable strategy for constructing the bicyclo[3.1.1]heptane core involves a copper(I)-catalyzed tandem cycloaddition reaction. rsc.org This method provides an efficient pathway to strained, bridged bicyclic systems from acyclic precursors. Specifically, the intramolecular [2+2] cycloaddition of ketenimines derived from 1,6-enynes has been successfully employed to create substituted 3-heterobicyclo[3.1.1]heptan-6-ones. rsc.orgnih.gov
The reaction sequence is initiated by the copper catalyst, which facilitates the transformation of a 1,6-enyne into a reactive ketenimine intermediate. This intermediate then undergoes an intramolecular [2+2] cycloaddition between the ketenimine and the pendant alkene, effectively forging the bicyclo[3.1.1]heptane skeleton. This approach is valued for its ability to generate structurally diverse and complex bridged bicycles in good yields with moderate to excellent diastereoselectivities. rsc.org While this specific example leads to a ketone at the 6-position and can accommodate various heteroatoms at the 3-position, it represents a powerful method for assembling the fundamental bicyclo[3.1.1]heptane framework.
Intramolecular Cyclization Protocols
Intramolecular cyclization represents a direct and powerful method for the synthesis of bicyclic ethers from suitably functionalized acyclic or monocyclic precursors. These protocols are particularly effective for creating the 2-oxabicyclo[3.1.1]heptane core.
Iodocyclization is a key electophilic cyclization strategy for the synthesis of cyclic ethers. This reaction involves the activation of an alkene by an iodine source, followed by the intramolecular attack of a nucleophilic oxygen atom. This methodology has been successfully applied to the synthesis of various oxabicyclic systems, such as 2-oxabicyclo[2.2.2]octanes, from cyclohexane-containing alkenyl alcohols. researchgate.netnih.gov
In a typical procedure, an alkenyl alcohol precursor is treated with molecular iodine (I₂) and a mild base, like sodium bicarbonate, in a suitable solvent. The electrophilic iodine reacts with the double bond to form a cyclic iodonium (B1229267) ion intermediate. The pendant hydroxyl group then attacks this intermediate in an intramolecular fashion, leading to the formation of the bicyclic ether and the incorporation of an iodine atom. The regioselectivity of the cyclization is governed by Baldwin's rules, typically favoring the exo-tet cyclization pathway to yield the thermodynamically stable bicyclic system. For the synthesis of the 2-oxabicyclo[3.1.1]heptane core, a precursor such as a 3-(alkenyl)cyclobutane-1-methanol would be required. The reaction conditions can be tuned to optimize the yield of the desired iodomethyl-substituted bicyclic ether. nih.gov
Regioselective Introduction and Functionalization of the Iodomethyl Moiety
The introduction of the iodomethyl group at the bridgehead (C1) position is a critical step in the synthesis of 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane. This can be achieved either during the formation of the bicyclic core or by functionalizing a pre-existing scaffold.
Halomethylmetal-Mediated Methodologies
Although specific applications to the 2-oxabicyclo[3.1.1]heptane system are not extensively detailed, halomethylmetal-mediated reactions, such as those involving organozinc reagents (Simmons-Smith type reactions), are powerful C-C bond-forming methods. These reactions typically involve the reaction of an alkene with a dihalomethane and a metal, like the zinc-copper couple, to form a cyclopropane (B1198618) ring. Analogous methodologies could potentially be adapted for the introduction of an iodomethyl group at a specific position if a suitable precursor with a reactive functional group at the desired bridgehead position is used.
Radical-Based Functionalization Strategies
Radical-based reactions offer a versatile approach for the functionalization of C-H bonds and for the introduction of functional groups onto complex molecular scaffolds. nih.gov Photoredox catalysis, in particular, has enabled the generation of radicals under mild conditions, which can then be trapped by strained ring systems. nih.govresearchgate.net
One potential radical-based strategy involves the reaction of [3.1.1]propellane with a suitable iodomethyl radical precursor. The high strain energy of propellanes makes them excellent radical acceptors. nih.gov A radical initiator would generate the iodomethyl radical, which would then add across the central C1-C5 bond of the propellane. This process would yield a bicyclo[3.1.1]heptyl radical, which could then be quenched to afford the desired this compound, assuming an oxygen atom is already incorporated in the propellane precursor. Such methods have been shown to be effective for the synthesis of functionalized bicyclo[3.1.1]heptanes. nih.gov
Post-Synthetic Introduction of the Iodomethyl Group
An alternative and often more practical approach is the post-synthetic modification of a pre-formed 2-oxabicyclo[3.1.1]heptane core bearing a suitable functional group at the C1 position. For example, a precursor such as (2-oxabicyclo[3.1.1]heptan-1-yl)methanol can be converted to the target iodomethyl compound.
The Appel reaction is a classic and efficient method for converting primary alcohols to the corresponding alkyl iodides. nih.gov This reaction involves treating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). The reagents form a phosphonium (B103445) iodide intermediate in situ, which then activates the hydroxyl group, allowing for its displacement by the iodide ion via an Sₙ2 mechanism. This one-pot procedure is generally high-yielding and proceeds under mild conditions, making it suitable for complex substrates. nih.gov This transformation provides a direct and reliable route to this compound from its corresponding alcohol precursor.
Convergent and Divergent Synthetic Pathways to this compound and its Analogues
The synthesis of the 2-oxabicyclo[3.1.1]heptane framework, a key structural motif, presents unique challenges due to its strained, bridged architecture. Methodologies for its construction, particularly with functionalized substituents at the bridgehead position, often rely on multi-step sequences that can be categorized into convergent and divergent strategies. A convergent approach involves the synthesis of key fragments that are combined in the later stages to form the target molecule, while a divergent approach utilizes a common intermediate to generate a library of structurally related analogues.
A prominent convergent strategy for accessing the closely related 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) core involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgchemrxiv.org This rearrangement proceeds under mild conditions, often using catalytic amounts of an acid like pyridinium chloride (PyrHCl), and demonstrates a broad substrate scope. acs.org This method provides a direct route to the bicyclic core bearing a primary alcohol, which is a critical precursor for the target iodomethyl compound. The reaction tolerates a variety of substituents on the spirocyclic precursor, leading to the corresponding substituted oxabicyclo[3.1.1]heptanes in good to excellent yields. acs.org
| Precursor (Substituent R) | Product | Yield (%) |
|---|---|---|
| Phenyl | (5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | 81 |
| Hydrogen | (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol | 71 |
| Methyl | (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | 85 |
| Cyclopropyl | (5-Cyclopropyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | 89 |
| Hydroxymethyl | (5-(Hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | 87 |
Once the precursor, (2-oxabicyclo[3.1.1]heptan-1-yl)methanol, is synthesized, a subsequent functional group interconversion can be employed to furnish the target iodide. The conversion of primary alcohols to alkyl iodides is a fundamental and high-yielding transformation in organic synthesis. researchgate.net A common and mild method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂) to directly replace the hydroxyl group with an iodide. nih.gov This two-step sequence—rearrangement followed by iodination—represents a plausible and efficient convergent pathway to this compound.
The (2-oxabicyclo[3.1.1]heptan-1-yl)methanol intermediate is also an excellent starting point for divergent synthetic strategies. This common precursor serves as a branch point from which a wide array of analogues can be generated through standard functional group manipulations. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Research on the 3-oxa isomer has demonstrated the versatility of the primary alcohol functionality. acs.orgnih.gov
For instance, the alcohol can be oxidized to the corresponding aldehyde via Swern oxidation or further to the carboxylic acid. nih.gov This carboxylic acid can then be converted into primary or Weinreb amides. acs.org The alcohol can also be transformed into other halides; for example, reaction with N-bromosuccinimide (NBS) and PPh₃ yields the corresponding alkyl bromide. nih.gov Furthermore, a Curtius rearrangement of the derived carboxylic acid can provide access to the amine analogue. acs.orgthieme-connect.com This highlights a pathway where a single, readily accessible intermediate provides access to a diverse set of functionalized building blocks, including the target this compound and its bromo, amino, and carboxyl analogues.
| Reagents/Reaction | Functional Group Formed | Resulting Analogue |
|---|---|---|
| Swern Oxidation, then NaClO₂ | Carboxylic Acid (-COOH) | 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
| NBS, PPh₃ | Alkyl Bromide (-CH₂Br) | 1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane |
| I₂, PPh₃ (Appel Reaction) | Alkyl Iodide (-CH₂I) | 1-(Iodomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane (Plausible) |
| Curtius Rearrangement (via acid) | Amine (-NH₂) | 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine |
| PITU, B₂cat₂, Blue LED | Tertiary Boronic Ester (-B(pin)) | 2-(5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Other advanced strategies for constructing the bicyclo[3.1.1]heptane core, such as the (3+3) cycloaddition of bicyclobutanes, also offer potential divergent pathways by allowing for the assembly of polysubstituted heterocyclic cores from different starting materials. thieme-connect.com These methods provide an atom-economical route to the bicyclic skeleton and can be adapted to generate a variety of analogues based on the choice of the reacting partners. thieme-connect.comresearchgate.net
Reactivity and Transformation Pathways of 1 Iodomethyl 2 Oxabicyclo 3.1.1 Heptane
Reactivity Profile of the Iodomethyl Group
The primary iodomethyl moiety (-CH₂I) is the focal point of reactivity in the 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane molecule. The inherent weakness of the C-I bond makes it susceptible to cleavage, either heterolytically in polar reactions or homolytically in radical reactions. The rigid and sterically demanding 2-oxabicyclo[3.1.1]heptane framework imposes significant geometric constraints that influence the feasibility and stereochemical outcome of these transformations.
As a primary alkyl iodide, the iodomethyl group is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing the iodide ion in a single, concerted step. The reaction rate is sensitive to the steric hindrance around the reaction center. While the bicyclo[3.1.1]heptane core is bulky, the reaction occurs at a primary carbon, which is relatively unhindered, allowing for a range of nucleophiles to participate effectively.
Common nucleophilic substitution reactions would involve the displacement of the iodide by various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with alkoxides (RO⁻) would yield ethers, while cyanide (CN⁻) would produce a nitrile. Although specific experimental data for this compound is not extensively documented, its reactivity can be reliably predicted based on established principles of organic chemistry.
| Nucleophile | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Hydroxide (B78521) | NaOH | -CH₂OH | (2-Oxabicyclo[3.1.1]heptan-1-yl)methanol |
| Alkoxide | NaOCH₃ | -CH₂OCH₃ | 1-(Methoxymethyl)-2-oxabicyclo[3.1.1]heptane |
| Cyanide | NaCN | -CH₂CN | (2-Oxabicyclo[3.1.1]heptan-1-yl)acetonitrile |
| Azide (B81097) | NaN₃ | -CH₂N₃ | 1-(Azidomethyl)-2-oxabicyclo[3.1.1]heptane |
| Thiolate | NaSPh | -CH₂SPh | 1-((Phenylthio)methyl)-2-oxabicyclo[3.1.1]heptane |
Elimination reactions, particularly E2 dehydrohalogenation, are generally disfavored for this compound. The E2 mechanism requires a strong base to abstract a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the leaving group. In this molecule, the β-carbon is the bridgehead carbon (C1) of the bicyclic system.
The formation of a double bond at a bridgehead position in a small, strained bicyclic system like this is prohibited by Bredt's Rule. ucla.edumasterorganicchemistry.com This rule states that a double bond cannot be located at a bridgehead carbon because the resulting geometric constraints would prevent the p-orbitals from achieving the necessary planar alignment for a stable π-bond, leading to excessive ring strain. ucla.edustackexchange.com Consequently, treating this compound with a strong base is highly unlikely to result in the formation of an exocyclic methylene (B1212753) group at the bridgehead. stackexchange.comlibretexts.org Alternative elimination pathways are also not viable due to the structure of the molecule.
The iodomethyl group can act as an electrophilic handle for intramolecular reactions, leading to the formation of new ring systems. If a nucleophilic moiety is present elsewhere in the molecule, or is introduced, it can displace the iodide to form a cyclic product.
The synthesis of cyclopropane (B1198618) rings fused to the bicyclo[3.1.1]heptane skeleton via an intramolecular pathway from the iodomethyl precursor is theoretically plausible but challenging. Such a transformation would typically require the generation of a carbanion at a position gamma to the iodomethyl group, which could then undergo an intramolecular Sₙ2 reaction. This could potentially be achieved by deprotonation of an activated C-H bond if a suitable functional group were present on the bicyclic frame.
Alternatively, reductive cyclization methods could be envisioned. For instance, treatment with an active metal like zinc (similar to a Simmons-Smith type reaction) or samarium(II) iodide could generate an organometallic intermediate that subsequently cyclizes. While general methods for cyclopropanation are well-established, specific applications starting from this substrate to create further strained systems are not widely reported. unl.ptorganic-chemistry.org
A more common application of intramolecular cyclization is the synthesis of new heterocyclic scaffolds. nih.gov If this compound were modified to contain a tethered nucleophile, such as an alcohol or an amine, a subsequent intramolecular Williamson ether synthesis or amine alkylation would readily occur. This process would forge a new ring, creating a more complex polycyclic system containing the original oxabicyclic core. The size of the newly formed heterocyclic ring would depend on the length of the tether connecting the nucleophile to the bicyclic framework. Such strategies are fundamental in the synthesis of complex natural products and novel pharmaceutical scaffolds. rsc.org
| Tethered Nucleophile | Reaction Type | Resulting Scaffold |
|---|---|---|
| -O(CH₂)nOH | Williamson Ether Synthesis | Fused or spirocyclic polyether |
| -O(CH₂)nNH₂ | Amine Alkylation | Fused or spirocyclic aminoether |
| -C(=O)CH₂⁻ | Enolate Alkylation | Fused carbocyclic ring |
The low bond dissociation energy of the carbon-iodine bond makes the iodomethyl group an excellent precursor for generating a primary alkyl radical. Homolytic cleavage can be initiated using heat, UV light, or, more commonly, a radical initiator (e.g., AIBN) in conjunction with a radical mediator like tributyltin hydride (Bu₃SnH) or a photoredox catalyst. researchgate.netacs.org
The resulting 2-oxabicyclo[3.1.1]heptan-1-ylmethyl radical is a reactive intermediate that can undergo several transformations:
Reduction: In the presence of a hydrogen atom donor such as Bu₃SnH, the radical will be quenched, resulting in the net reduction of the iodomethyl group to a methyl group.
Intermolecular Addition: The radical can add to the double bond of an electron-deficient alkene (a Giese reaction) to form a new carbon-carbon bond. This is a powerful method for alkylation.
Intramolecular Cyclization (Radical Cyclization): If an alkene or alkyne is present in a suitable position within the molecule, the generated radical can add intramolecularly. This is a very effective method for constructing 5- or 6-membered rings fused to the bicyclic system. The regioselectivity of the cyclization is governed by Baldwin's rules. The formation of indolo-bicyclo[3.1.1]heptane scaffolds through radical indolization processes highlights the utility of radical reactions with bicyclic precursors. chemrxiv.org
The generation and trapping of radical intermediates on bicyclic scaffolds is a well-established strategy for creating molecular complexity, and the iodomethyl derivative is an ideal starting material for such explorations. nih.govresearchgate.netacs.org
Intramolecular Cyclization Processes
Transformations of the 2-Oxabicyclo[3.1.1]heptane Scaffold
The 2-oxabicyclo[3.1.1]heptane framework, a bridged bicyclic ether, is a key structural motif that has garnered interest due to its potential application as a saturated bioisostere for meta-substituted benzenes. nih.gov Its rigid, three-dimensional structure offers a unique scaffold for the development of novel chemical entities. The reactivity of this system, particularly in the context of the functionalized derivative this compound, is governed by the inherent ring strain of the bicyclic core and the nature of its substituents. Transformations can be broadly categorized into reactions that alter the bicyclic scaffold itself through ring-opening or expansion, and those that involve interconversion of functional groups attached to the core while preserving its structure.
Ring-Opening and Ring-Expansion Reactions
The bicyclo[3.1.1]heptane system possesses significant ring strain, which can be exploited in ring-opening and ring-expansion reactions. While many studies focus on the synthesis of this scaffold via cycloadditions, these reactions also provide insight into its potential for cleavage under certain conditions. researchgate.netthieme-connect.com
Ring-Opening Reactions: Lewis acid catalysis is a common strategy to induce transformations in strained bicyclic systems. For instance, in complex derivatives of the related 2-oxa-3-azabicyclo[3.1.1]heptane system, specific bond cleavage can be achieved. Hydrogenation of a tetracyclic indoxyl derivative containing this scaffold in the presence of a Palladium on carbon (Pd/C) catalyst resulted in the cleavage of the N–O bond, leading to the formation of a trisubstituted cyclobutane (B1203170) derivative as a single diastereomer. nih.gov This demonstrates that the inherent strain can facilitate selective bond breaking under reductive conditions, effectively opening one of the rings of the bicyclic system.
Ring-Expansion Reactions: Ring-expansion reactions provide a pathway to larger, often more complex, cyclic systems. These transformations are particularly valuable in synthetic chemistry for building diverse molecular architectures. Methodologies for ring expansion have been explored for related bicyclic structures, suggesting potential pathways for the 2-oxabicyclo[3.1.1]heptane core. For example, Lewis acid-catalyzed reactions between bicyclobutanes and diaziridines have been shown to produce fused diazabicyclo[3.1.1]heptanes through a selective C-C/C-N bond cross-exchange, which constitutes a form of ring expansion. researchgate.net Similarly, ring expansions of aziridines fused to cyclic systems are a known method for constructing larger nitrogen-containing rings like piperidines and azepines. arkat-usa.org While direct examples for this compound are not prevalent, these analogous reactions highlight the potential for the strained cyclobutane portion of the scaffold to undergo expansion upon reaction with suitable reagents.
The table below summarizes representative transformations involving the opening or expansion of the bicyclo[3.1.1]heptane core or related structures.
| Starting Material Scaffold | Reagents and Conditions | Product Scaffold | Reaction Type | Reference |
| Tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptane derivative | H₂, Pd/C | Trisubstituted cyclobutane | Ring-Opening (N-O cleavage) | nih.gov |
| Bicyclobutanes and Diaziridines | Sc(OTf)₃ (Lewis Acid) | Fused Diazabicyclo[3.1.1]heptane | Ring-Expansion | researchgate.net |
| 2-(Bromomethyl)pyrrolidines (via Aziridinium intermediate) | DMSO, K₂CO₃ | Piperidin-3-one | Ring-Expansion | arkat-usa.org |
Functional Group Interconversions on the Bicyclic Core
Functional group interconversions (FGIs) are crucial for elaborating the core structure of this compound into diverse derivatives for various applications, such as medicinal chemistry. nih.gov These reactions modify the substituents on the bicyclic framework without altering the core itself. The primary iodide of the iodomethyl group is an excellent leaving group, making it a prime site for nucleophilic substitution reactions.
Common transformations for the iodomethyl group would include:
Displacement by Azides: Reaction with sodium azide (NaN₃) can introduce an azidomethyl group, which can be subsequently reduced to an aminomethyl group. vanderbilt.edu
Displacement by Cyanides: Treatment with potassium cyanide (KCN) would yield a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu
Conversion to Other Halides: The Finkelstein reaction, using a sodium halide in acetone, can be used to convert the iodide to a bromide or chloride if required. vanderbilt.edu
Reduction: The C-I bond can be reduced to a C-H bond, for example, using H₂/Pd, to yield the corresponding methyl-substituted derivative. researchgate.net
Beyond the iodomethyl group, other functional groups on related bicyclo[3.1.1]heptane systems have been successfully transformed. For example, alcohol functionalities on the 3-oxabicyclo[3.1.1]heptane core have been oxidized to aldehydes using Swern oxidation, and further to carboxylic acids with sodium chlorite (B76162) (NaClO₂). nih.gov The Appel reaction has been used to convert alcohols to halides. nih.gov Additionally, selective monobromination of the carbocyclic ring of a complex 2-oxa-3-azabicyclo[3.1.1]heptane derivative was achieved using N-bromosuccinimide (NBS), indicating that C-H bonds on the core can be functionalized under specific conditions. nih.gov
The following table details examples of functional group interconversions on related bicyclic cores.
| Starting Scaffold | Reagent(s) | Functional Group Transformation | Product Scaffold | Reference |
| 3-Oxabicyclo[3.1.1]heptane-alcohol | (COCl)₂, DMSO, Et₃N (Swern Oxidation) | Alcohol → Aldehyde | 3-Oxabicyclo[3.1.1]heptane-aldehyde | nih.gov |
| 3-Oxabicyclo[3.1.1]heptane-aldehyde | NaClO₂ | Aldehyde → Carboxylic Acid | 3-Oxabicyclo[3.1.1]heptane-carboxylic acid | nih.gov |
| Tetracyclic indoxyl derivative with 2-oxa-3-azabicyclo[3.1.1]heptane core | N-Bromosuccinimide (NBS) | C-H → C-Br | Brominated tetracyclic indoxyl derivative | nih.gov |
| Tetracyclic indoxyl derivative with 2-oxa-3-azabicyclo[3.1.1]heptane core | LiAlH₄ | Ketone → Secondary Alcohol | Reduced tetracyclic indoxyl derivative | nih.gov |
Stereochemical Control and Diastereoselective Outcomes in Transformations
The rigid, conformationally constrained nature of the 2-oxabicyclo[3.1.1]heptane scaffold plays a critical role in directing the stereochemical outcome of its reactions. The facial bias created by the bicyclic structure often leads to high levels of diastereoselectivity, where reagents preferentially attack from the less sterically hindered face.
Similarly, electrophilic addition reactions to related bicyclic olefins are often highly stereocontrolled. In the synthesis of functionalized 2-oxabicyclo[2.2.1]heptane derivatives from plinol (B1143882) C, treatment with N-iodosuccinimide gave a single, exclusive product, demonstrating complete stereo- and regioselectivity in the cyclization. tandfonline.com The stereochemistry of the product was dictated by the conformation of the starting material and the mechanism of the electrophilic attack and subsequent intramolecular ether formation.
These examples underscore a general principle: the inherent three-dimensional structure of the bicyclic core acts as a powerful internal directing group, influencing the trajectory of incoming reagents and leading to predictable and often highly diastereoselective reaction outcomes. This is a significant advantage in synthesis, as it allows for the construction of complex molecules with well-defined stereochemistry.
The table below provides examples where stereocontrol is a key feature of the transformation.
| Reaction Type | Substrate Type | Catalyst/Reagent | Stereochemical Outcome | Reference |
| Hydrogenation / Ring-Opening | Tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptane | H₂, Pd/C | Single diastereomer formed | nih.gov |
| Electrophilic Cyclization | Plinol C (monoterpene alcohol) | N-Iodosuccinimide | Exclusive formation of one stereoisomer | tandfonline.com |
| (3+3) Cycloaddition | Bicyclobutanes and Nitrones | Eu(OTf)₃ | Diastereoselective product formation | researchgate.net |
| (3+2) Cycloaddition | Bicyclobutanes and Ketenes | Lewis Acid | High diastereoselectivity | chemrxiv.org |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Oxabicyclic Synthesis
The synthesis of the oxabicyclo[3.1.1]heptane (oxa-BCHep) scaffold, the core of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane, is an area of active research. These conformationally rigid structures are considered valuable replacements for meta-substituted benzene (B151609) rings in drug discovery. acs.orgresearchgate.net Several synthetic strategies have been developed, with reaction mechanisms often elucidated through a combination of experimental studies and computational modeling.
Key mechanistic pathways for the formation of the oxabicyclo[3.1.1]heptane skeleton include:
Cycloaddition Reactions : A prominent strategy involves the formal (3+3) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various partners. chinesechemsoc.org For instance, Lewis acid-catalyzed reactions of BCBs with nitrones have been shown to produce the related azabicyclo[3.1.1]heptane core. Computational studies suggest these reactions can proceed through a stepwise mechanism involving nucleophilic addition followed by intramolecular cyclization. researchgate.net While less explored for oxa-BCHeps, this approach highlights a powerful method for constructing the bicyclic framework.
Intramolecular Rearrangements : An alternative approach involves the acid-mediated isomerization of precursors like (2-oxaspiro[3.3]heptan-6-yl)methanols. This method yields 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes under mild conditions, showcasing a different mechanistic pathway to the core structure. acs.org
Iodocyclization Reactions : The introduction of the iodomethyl group, as seen in the target compound, often points towards an iodocyclization mechanism. In related systems, such as the synthesis of 2-oxabicyclo[2.2.2]octanes, an intramolecular cyclization is initiated by the reaction of an alkenyl alcohol with molecular iodine. researchgate.netdtu.dk This type of electrophilic cyclization is a plausible and direct route for the synthesis of this compound from a suitable methylene-cyclohexane precursor containing a hydroxymethyl group. dtu.dk
Radical-Polar Crossover Annulation : A unified strategy to access both aza- and oxa-bicyclo[3.1.1]heptanes has been reported using a strain-release radical-polar crossover mechanism under photoredox catalysis. chemrxiv.org This method demonstrates the versatility of modern synthetic techniques in constructing these complex scaffolds.
Application of Computational Chemistry (e.g., Density Functional Theory (DFT) Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reaction mechanisms of oxabicyclic systems. aip.orgaip.org DFT calculations provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings. researchgate.net
DFT calculations are employed to determine the fundamental properties of oxabicyclo-heptanes. By calculating molecular structures, vibration frequencies, and energies, researchers can derive crucial thermochemical data. aip.orgaip.org For a series of related bicyclic epoxides, including 6-oxabicyclo[3.1.0]hexane, calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine enthalpies of formation, entropy, and heat capacity. aip.orgaip.org These studies help in understanding the inherent stability of the bicyclic framework. Although specific data for this compound is not detailed, the methodologies are directly applicable.
Table 1: Calculated Thermochemical Properties for a Related Oxabicyclic Compound Data for 6-oxabicyclo[3.1.0]hexane, illustrating the application of DFT calculations.
| Property | Calculated Value | Method |
| Enthalpy of Formation (ΔfH°(298)) | -93.76 kJ/mol | Isodesmic Reactions (B3LYP/6-31G(d,p)) |
| Standard Entropy (S°(298)) | 315.8 J/mol·K | B3LYP/6-31G(d,p) |
Source: Adapted from Bozzelli and Rajasekaran, Journal of Physical and Chemical Reference Data, 2007. aip.orgaip.org
A key application of DFT is the mapping of reaction energy profiles. By locating and characterizing the transition states of a reaction, chemists can elucidate the step-by-step mechanism and identify the rate-limiting step. acs.org For cycloaddition reactions involving bicyclobutanes to form bicyclo[3.1.1]heptane systems, DFT calculations have been used to validate proposed mechanisms. chinesechemsoc.org For example, computations have supported a concerted nucleophilic ring-opening mechanism in some cases, while in others, a stepwise pathway involving distinct intermediates is favored. chinesechemsoc.orgresearchgate.net This level of detail is critical for understanding how reactants are converted into products and for optimizing reaction conditions.
Computational models are also powerful in predicting the reactivity and selectivity of chemical transformations. DFT studies can rationalize observed regioselectivity in reactions forming substituted bicyclic systems. chemrxiv.org In the context of cycloadditions, calculations can determine whether a reaction is under kinetic or thermodynamic control, which dictates the final product distribution. researchgate.net For asymmetric syntheses, computational studies can help explain the origin of enantioselectivity by modeling the interaction between the substrate and a chiral catalyst. chinesechemsoc.org These predictive capabilities accelerate the discovery and development of new synthetic methods.
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative data on reaction rates, which is essential for a complete understanding of a reaction mechanism. Such studies involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading). While detailed kinetic studies specifically for transformations involving this compound are not widely reported in the literature, kinetic analysis has been applied to related systems. For example, kinetic and computational studies of other bicyclobutane reactions have been used to identify the turnover-limiting step of a catalytic cycle. researchgate.net The data from such studies, when combined with computational results, provides a robust picture of the reaction dynamics.
Synthesis and Derivatization Strategies for 1 Iodomethyl 2 Oxabicyclo 3.1.1 Heptane Analogues
Synthesis of Substituted 2-Oxabicyclo[3.1.1]heptane Derivatives with Varied Functionality
The construction of the 2-oxabicyclo[3.1.1]heptane skeleton is a significant synthetic challenge. Modern strategies have increasingly focused on cycloaddition reactions that can efficiently assemble the strained bicyclic system.
One of the most effective methods involves the (3+3) cycloaddition of bicyclobutanes (BCBs) . thieme-connect.com This atom-economical approach allows for the rapid construction of the bicyclo[3.1.1]heptane core. Specifically, hetero-(3+3) cycloadditions between BCBs and various partners can introduce the required oxygen atom into the scaffold. For instance, Lewis acid-catalyzed reactions of BCBs with nitrones have been shown to produce 2-oxa-3-azabicyclo[3.1.1]heptanes. thieme-connect.comchinesechemsoc.org While this introduces a nitrogen atom as well, variations of this strategy using different carbonyl-containing coupling partners could directly yield the 2-oxabicyclo[3.1.1]heptane framework.
Another approach involves the intramolecular rearrangement of spirocyclic precursors . For the isomeric 3-oxabicyclo[3.1.1]heptane system, an acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols has been successfully demonstrated. acs.org This type of pathway, involving the construction of one ring from a substrate already containing the other, could be adapted for the synthesis of 2-oxa analogues.
Previously reported strategies for accessing 3-oxabicyclo[3.1.1]heptanes can be categorized into two main types: the simultaneous formation of both the cyclobutane (B1203170) and pyran rings, often through intramolecular [2+2] cycloaddition of pre-functionalized substrates, and the construction of the pyran ring onto an existing cyclobutane moiety. acs.org These general principles can inform the development of routes toward the 2-oxabicyclo[3.1.1]heptane core.
The table below summarizes key synthetic strategies for related bicyclo[3.1.1]heptane systems.
| Synthetic Strategy | Reactants/Precursors | Resulting Core Structure | Key Features |
| (3+3) Cycloaddition | Bicyclobutanes (BCBs) and Nitrones | 2-Oxa-3-azabicyclo[3.1.1]heptane | Atom-economical, Lewis acid-catalyzed. thieme-connect.comchinesechemsoc.org |
| Acid-Mediated Isomerization | (2-Oxaspiro[3.3]heptan-6-yl)methanols | 3-Oxabicyclo[3.1.1]heptane | Mild reaction conditions, uses catalytic acid. acs.org |
| Intramolecular [2+2] Cycloaddition | Bisallyl ethers or 3-oxa-1,6-enynes | 3-Oxabicyclo[3.1.1]heptane | Requires pre-functionalized substrates and often harsh conditions. acs.org |
Post-Functionalization of the Iodomethyl Moiety for Diversification
The 1-(iodomethyl) group is a versatile functional handle, serving as an excellent electrophile for nucleophilic substitution and a substrate for cross-coupling reactions, enabling extensive diversification of the parent scaffold.
The primary alkyl iodide of the iodomethyl group is well-suited for various transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. Although direct examples on the 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane substrate are not extensively documented, the reactivity can be inferred from similar systems like functionalized bicyclo[1.1.1]pentanes (BCPs). acs.org Palladium- and nickel-catalyzed cross-coupling reactions are commonly employed to connect sp³-hybridized carbons, such as the one in the iodomethyl group, to sp², sp, or other sp³ centers. acs.org
Potential cross-coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, introducing aryl, heteroaryl, or vinyl groups.
Negishi Coupling: Coupling with organozinc reagents.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
Decarboxylative Coupling: Nickel-catalyzed reactions using redox-active esters can also be employed to form C(sp³)–C(sp²) bonds on similar bicyclic scaffolds. nih.gov
The table below illustrates potential products from cross-coupling reactions.
| Coupling Reaction | Coupling Partner Example | Catalyst System (Typical) | Potential Product Structure |
| Suzuki | Phenylboronic acid | Pd(OAc)₂, SPhos | 1-(Benzyl)-2-oxabicyclo[3.1.1]heptane |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 1-(Phenylethynyl)methyl-2-oxabicyclo[3.1.1]heptane |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, RuPhos | 1-(Anilinomethyl)-2-oxabicyclo[3.1.1]heptane |
The iodomethyl group readily undergoes nucleophilic substitution (Sₙ2) reactions, allowing for its conversion into a wide array of other fundamental functional groups.
Alcohols: The iodide can be displaced by a hydroxide (B78521) source (e.g., aqueous NaOH) or through hydrolysis to yield the corresponding primary alcohol, (2-oxabicyclo[3.1.1]heptan-1-yl)methanol. This alcohol can be further oxidized to an aldehyde or a carboxylic acid. nih.gov
Amines: The primary amine can be synthesized by reacting the iodide with ammonia. However, to avoid over-alkylation, methods such as the Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrolysis) or reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or H₂/Pd) are often preferred for a clean conversion to 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane.
Nitriles: A straightforward conversion to the nitrile is achieved by treating the iodomethyl compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. chemistrysteps.com The resulting nitrile is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org
The following table summarizes these common transformations.
| Target Functional Group | Reagents and Conditions | Product Name |
| Alcohol | 1. NaOH, H₂O/THF, heat | (2-Oxabicyclo[3.1.1]heptan-1-yl)methanol |
| Amine | 1. NaN₃, DMF2. LiAlH₄, THF or H₂, Pd/C | 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane |
| Nitrile | NaCN, DMSO, heat | (2-Oxabicyclo[3.1.1]heptan-1-yl)acetonitrile |
Enantioselective Synthesis and Chiral Resolution of Analogues
The development of asymmetric methods to access chiral, enantioenriched bicyclic scaffolds is crucial for their application in drug discovery. nih.gov For the 2-oxabicyclo[3.1.1]heptane system and its analogues, enantioselective synthesis is most effectively achieved by employing chiral catalysts during the key ring-forming cycloaddition step.
Asymmetric Lewis acid catalysis has proven to be a powerful strategy. nih.gov By employing a chiral Lewis acid catalyst, the cycloaddition of bicyclobutanes with nitrones can proceed with high enantioselectivity, producing hetero-bicyclo[3.1.1]heptane products with excellent enantiomeric excess (ee). chinesechemsoc.orgnih.gov The success of this approach relies on the ability of the chiral catalyst complex to effectively control the stereochemical outcome of the reaction, assembling multiple stereocenters in a single step.
In cases where enantioselective synthesis is not feasible or provides insufficient enantiopurity, chiral resolution of the racemic mixture is an alternative. Modern chromatographic techniques, particularly Supercritical Fluid Chromatography (SFC) , have been shown to be highly effective for the separation of enantiomers of rigid bicyclic compounds. nih.gov
The table below details findings in the enantioselective synthesis of related bicyclic cores.
| Catalyst/Method | Reaction Type | Substrates | Enantiomeric Excess (ee) |
| Chiral Co(II)/PyIPI Catalyst | (3+3) Cycloaddition | Bicyclobutanes and Nitrones | Up to >99% ee nih.gov |
| Chiral Cu/Phosferrox Ligand | (3+3) Cycloaddition | Bicyclobutanes and Azomethine Ylides | High stereoselectivity chinesechemsoc.org |
| Supercritical Fluid Chromatography (SFC) | Chiral Resolution | Racemic Bicyclo[1.1.1]pentanes | Separation to enantiopure forms nih.gov |
Advanced Methodologies and Future Research Directions in 2 Oxabicyclo 3.1.1 Heptane Chemistry
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient construction of the 2-oxabicyclo[3.1.1]heptane core is paramount for its widespread application. Recent advancements have moved towards catalytic approaches to improve efficiency and selectivity.
Lewis Acid Catalysis: Lewis acid catalysis has emerged as a powerful tool for constructing oxabicyclic systems. For instance, Eu(OTf)₃ has been successfully employed in the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones to synthesize 2-oxa-3-azabicyclo[3.1.1]heptanes. chinesechemsoc.orgthieme-connect.com Theoretical calculations suggest a mechanism involving the activation of the BCB by the Lewis acid, followed by a nucleophilic attack and subsequent intramolecular addition. thieme-connect.com Future research could adapt these systems for the synthesis of the all-carbon 2-oxabicyclo[3.1.1]heptane skeleton, potentially through cycloadditions with carbonyl-containing species. The development of chiral Lewis acid catalysts, such as those based on Copper-Box ligand complexes, could enable enantioselective syntheses, which are crucial for medicinal chemistry applications. chinesechemsoc.org
Transition Metal Catalysis: Transition metals offer diverse reactivity for synthesizing complex bicyclic structures.
Palladium Catalysis: Palladium catalysts have been utilized in (5+3) cycloadditions of bicyclobutanes with vinyl oxiranes. thieme-connect.com By carefully selecting ligands and reaction conditions, it may be possible to steer the reaction towards a (3+3) cycloaddition, providing a direct route to the 2-oxabicyclo[3.1.1]heptane core.
Iridium Catalysis: Relay catalysis combining a Lewis acid (e.g., In(OTf)₃) with a chiral iridium complex has been effective in the asymmetric synthesis of related aza-bicyclo[3.1.1]heptane architectures. chinesechemsoc.org This strategy, which involves a Lewis acid-catalyzed ring-opening followed by an iridium-catalyzed intramolecular cyclization, could be a promising avenue for the enantioselective synthesis of 2-oxabicyclo[3.1.1]heptane derivatives.
Photocatalysis: Visible-light photocatalysis, sometimes enhanced with cobalt, has been used for the [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes to form 2-oxabicyclo[2.1.1]hexanes. rsc.org This type of open-shell approach could be explored for accessing the [3.1.1] system, offering a mild and efficient synthetic route. rsc.org
Future work will likely focus on developing catalysts that are more robust, cheaper, and capable of operating under greener reaction conditions. The goal is to create highly selective and efficient pathways to substituted 2-oxabicyclo[3.1.1]heptanes from readily available starting materials.
Strategies for Enhanced Atom Economy and Sustainability in Oxabicyclic Synthesis
In line with the principles of green chemistry, developing synthetic routes with high atom economy is a key objective. wikipedia.orgjocpr.comwordpress.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com
Cycloaddition reactions are inherently atom-economical as they involve the combination of two or more molecules to form a single product with no byproducts. acs.org The development of catalytic (3+3) cycloadditions to form the 2-oxabicyclo[3.1.1]heptane skeleton represents a significant step towards sustainability. chinesechemsoc.orgthieme-connect.com Similarly, rearrangement or isomerization reactions, such as the acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols to form 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, exhibit 100% atom economy. acs.org
Future strategies for enhancing sustainability in the synthesis of compounds like 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane will focus on:
Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric ones minimizes waste. acs.org
Use of Renewable Feedstocks: Investigating starting materials derived from renewable sources can reduce the environmental impact of the synthesis.
Solvent Selection: Employing greener solvents or solvent-free reaction conditions is a crucial aspect of sustainable chemistry. primescholars.com
The table below compares the theoretical atom economy of different reaction types relevant to the synthesis of bicyclic systems.
| Reaction Type | General Scheme | Byproducts | Theoretical Atom Economy |
| Addition/Cycloaddition | A + B → C | None | 100% |
| Rearrangement | A → B | None | 100% |
| Substitution | A-B + C → A-C + B | B | < 100% |
| Elimination | A-B → A + B | B | < 100% |
Explorations into Novel Reactivity Modes of the Iodomethyl Group within Bridged Bicyclic Systems
The iodomethyl group (–CH₂I) is a versatile functional handle, but its reactivity can be influenced by the rigid, strained framework of the 2-oxabicyclo[3.1.1]heptane system. The bridgehead position of the iodomethyl group introduces significant steric hindrance and conformational constraints that could lead to novel reactivity.
Potential Reactivity Modes:
Nucleophilic Substitution: While standard Sₙ2 reactions are expected, the steric hindrance from the bicyclic core might slow reaction rates or favor alternative pathways. The proximity of the ring's oxygen atom could potentially lead to intramolecular participation.
Radical Reactions: The carbon-iodine bond is relatively weak and can be cleaved under photolytic or radical-initiating conditions. This could enable access to bridgehead radicals for subsequent C-C or C-heteroatom bond formation, such as in Minisci-type reactions. nih.gov
Organometallic Coupling: The iodomethyl group can participate in various cross-coupling reactions (e.g., Suzuki, Negishi) after conversion to an organometallic species (e.g., organozinc or boronic ester). However, the formation and stability of such intermediates at a sterically hindered bridgehead position require investigation. youtube.com
Insertion Reactions: The C-I bond can undergo oxidative addition to low-valent transition metal complexes, forming organometallic intermediates that could participate in subsequent reactions like carbonylation. rsc.org
Future research should focus on systematically studying the reactivity of this compound under various conditions to map its chemical behavior. Understanding how the strained bicyclic scaffold modulates the inherent reactivity of the iodomethyl group will be key to unlocking its full synthetic potential and designing novel transformations.
Interdisciplinary Research Avenues in Synthetic Methodology and Structural Chemistry
The intersection of synthetic chemistry, structural analysis, and medicinal chemistry provides fertile ground for interdisciplinary research involving 2-oxabicyclo[3.1.1]heptane systems.
Synthetic Methodology and Medicinal Chemistry: The primary driver for synthesizing these scaffolds is their potential as bioisosteres of meta-substituted arenes. nih.gov Collaborative research is essential to:
Design and Synthesize Libraries: Synthetic chemists can create libraries of this compound derivatives with diverse functionalities.
Biological Evaluation: Medicinal chemists can then test these compounds for biological activity, providing feedback for the design of next-generation molecules.
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of the oxabicyclic analogues with their aromatic counterparts, researchers can build detailed SAR models. For example, replacing a meta-phenylene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane core resulted in an analogue with nanomolar potency, reduced lipophilicity, and significantly improved water solubility. nih.gov
Structural Chemistry and Computational Modeling: A deep understanding of the three-dimensional structure is crucial for rational drug design.
X-ray Crystallography: Determining the crystal structures of various 2-oxabicyclo[3.1.1]heptane derivatives provides precise data on bond lengths, bond angles, and the spatial orientation of substituents. nih.govthieme-connect.com This allows for direct comparison with the geometric parameters of the meta-benzene ring they are designed to mimic. researchgate.net
Computational Chemistry: Quantum mechanical calculations can predict molecular geometries, conformational preferences, and electronic properties. This data can guide synthetic efforts and help explain observed biological activities.
Future interdisciplinary research will focus on creating a feedback loop where biological testing and structural analysis inform the development of new and more efficient synthetic methods for creating novel bioactive compounds with improved pharmacological properties.
Q & A
Q. Advanced
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., MeOH, THF) enhance solubility of intermediates .
- Temperature Control : Low-temperature conditions (-10°C) minimize byproduct formation during reductions .
- Chromatographic Purification : Gradient elution (n-hexane/EtOAc) resolves closely related impurities .
- Anomer Control : For functionalized derivatives, O-acetyl groups favor β-anomers, while O-methyl groups yield α/β mixtures, as seen in nucleosidation reactions .
What are the IUPAC nomenclature rules for correctly naming bicyclic compounds like 2-oxabicyclo[3.1.1]heptane derivatives?
Basic
The Preferred IUPAC Name (PIN) follows seniority criteria for heteroatoms and bridge numbering. For 2-oxabicyclo[3.1.1]heptane:
- The oxygen atom is prioritized in numbering (lower locant for heteroatoms).
- Bridges are ordered by decreasing length: [3.1.1] indicates three carbons in the longest bridge, followed by one and one . Substituents like "iodomethyl" are assigned the lowest possible locant .
How does the presence of the oxabicyclo structure influence the reactivity of the iodomethyl group in subsequent reactions?
Advanced
The bicyclic framework imposes steric constraints and ring strain, affecting reactivity:
- Steric Hindrance : The iodomethyl group’s accessibility is reduced, favoring reactions with small nucleophiles (e.g., SN2 with iodide).
- Ring Strain : The oxabicyclo system’s rigidity may stabilize transition states in ring-opening reactions, as seen in epoxide analogs .
- Electronic Effects : The oxygen atom’s electron-withdrawing nature polarizes the C-I bond, enhancing susceptibility to nucleophilic displacement .
What are the common side reactions encountered during the synthesis of iodomethyl-substituted bicyclic ethers, and how are they mitigated?
Q. Advanced
- Over-Reduction : NaBH₄ may reduce unintended sites; controlled stoichiometry and low temperatures prevent this .
- Elimination Reactions : Base-sensitive intermediates (e.g., quaternary ammonium salts) require pH-controlled workup to avoid β-elimination .
- Iodide Displacement Competing Pathways : Competing SN1/SN2 mechanisms are minimized by using polar aprotic solvents and avoiding protic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
